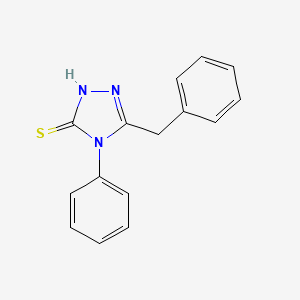

5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-benzyl-4-phenyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3S/c19-15-17-16-14(11-12-7-3-1-4-8-12)18(15)13-9-5-2-6-10-13/h1-10H,11H2,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NORNNMHDCZHPNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NNC(=S)N2C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10349851 | |

| Record name | 5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22478-90-6 | |

| Record name | 5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound with potential applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

1,2,4-triazole derivatives are a well-established class of heterocyclic compounds that exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties. The incorporation of a thiol group and various substituents on the triazole ring can significantly influence their biological activity. This guide focuses on the synthesis and detailed characterization of this compound.

Synthesis Pathway

The synthesis of this compound is typically achieved through a two-step process. The first step involves the formation of a substituted thiosemicarbazide intermediate from the reaction of phenylacetic acid hydrazide and phenyl isothiocyanate. The subsequent step is an intramolecular cyclization of the thiosemicarbazide in an alkaline medium to yield the final triazole-3-thiol.

Experimental Protocols

3.1. Synthesis of 1-(phenylacetyl)-4-phenyl-thiosemicarbazide

-

In a round-bottom flask, dissolve phenylacetic acid hydrazide in a suitable solvent such as ethanol.

-

Add an equimolar amount of phenyl isothiocyanate to the solution.

-

Reflux the reaction mixture for an appropriate time until the reaction is complete (monitoring by TLC is recommended).

-

Cool the reaction mixture to room temperature.

-

The precipitated solid is filtered, washed with cold ethanol, and dried to yield the 1-(phenylacetyl)-4-phenyl-thiosemicarbazide intermediate.

3.2. Synthesis of this compound

-

Dissolve the synthesized 1-(phenylacetyl)-4-phenyl-thiosemicarbazide in an aqueous solution of a base, such as 2N sodium hydroxide.

-

Reflux the mixture for several hours.

-

After cooling, the solution is acidified with a dilute acid (e.g., hydrochloric acid) to precipitate the product.

-

The resulting solid is filtered, washed thoroughly with water, and then recrystallized from ethanol to obtain the pure this compound.

Characterization Data

The structure and purity of the synthesized this compound were confirmed by various analytical techniques. The quantitative data are summarized in the table below.

| Parameter | Value | Reference |

| Physical Appearance | Crystalline Solid | |

| Yield | 73% | |

| Melting Point | 197-198 °C | |

| Molecular Formula | C₁₅H₁₃N₃S | |

| Molecular Weight | 267 g/mol | |

| IR (KBr, cm⁻¹) | 3344, 3282 (N-H), 2548 (S-H), 1620 (C=N), 1535, 1263, 1050, 951 (N-C=S, amide I, II, III and IV bands) | |

| ¹H-NMR (DMSO-d₆, δ ppm) | 3.81 (s, 2H, CH₂), 7.10-7.45 (m, 10H, Ar-H), 13.81 (s, 1H, SH) | |

| Elemental Analysis | Calculated: C, 67.39%; H, 4.90%; N, 15.72%; S, 11.99% Found: C, 67.38%; H, 4.87%; N, 15.65%; S, 12.09% |

Characterization Workflow

The following diagram illustrates the general workflow for the characterization of the synthesized compound.

5.1. Melting Point Determination

The melting point of the purified compound is determined using a standard melting point apparatus to assess its purity. A sharp melting point range close to the literature value indicates a high degree of purity.

5.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is recorded to identify the characteristic functional groups present in the molecule. Key vibrational frequencies to be observed include those for N-H, S-H, C=N, and the aromatic ring.

5.3. Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

¹H-NMR spectroscopy is employed to elucidate the structure of the compound by providing information about the chemical environment of the protons. The spectrum is analyzed for chemical shifts, integration values, and splitting patterns to confirm the arrangement of atoms.

5.4. Elemental Analysis

Elemental analysis is performed to determine the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the compound. The experimentally found values are compared with the theoretically calculated values to verify the empirical formula.

Conclusion

This technical guide outlines a reliable method for the synthesis of this compound and provides a comprehensive set of characterization data. The detailed experimental protocols and analytical workflows serve as a valuable resource for researchers engaged in the synthesis and development of novel triazole-based compounds for potential therapeutic applications.

physicochemical properties of 5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol

A Technical Guide to the Physicochemical Properties of 5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol

This technical guide provides a comprehensive overview of the physicochemical properties, spectral data, and synthesis of this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. Derivatives of 1,2,4-triazole are recognized for their wide range of biological activities, including antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and antidepressant properties.[1][2][3][4]

Core Physicochemical Properties

The fundamental physicochemical data for this compound are summarized in the table below. This compound is typically a solid at room temperature and was obtained in a 73% yield in reported syntheses.[1][5]

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₃N₃S | [1][5] |

| Molecular Weight | 267 g/mol | [1][5] |

| Melting Point | 197-198 °C | [1][5] |

| Appearance | Powder/Solid | [2] |

Elemental Analysis

Elemental analysis confirms the empirical formula of the compound. The calculated and experimentally found values are in close agreement.[1][5]

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 67.39 | 67.38 |

| Hydrogen (H) | 4.90 | 4.87 |

| Nitrogen (N) | 15.72 | 15.65 |

| Sulfur (S) | 11.99 | 12.09 |

Spectral Data

The structural identity of this compound is elucidated through various spectroscopic techniques. The key spectral data are presented below.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. The thiol (S-H) and imine (C=N) groups, characteristic of the triazole-thiol ring, are clearly identifiable.[1][5]

| Wavenumber (cm⁻¹) | Assignment |

| 3344, 3282 | N-H stretch |

| 2548 | S-H stretch (thiol) |

| 1620 | C=N stretch (imine) |

| 1535, 1263, 1050, 951 | N-C=S amide bands |

Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

¹H-NMR spectroscopy confirms the proton environment of the molecule. The spectrum shows a characteristic singlet for the benzylic protons, a multiplet for the aromatic protons, and a downfield singlet for the thiol proton.[1][5][6]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 3.81 | Singlet | 2H | CH₂ (benzyl) |

| 7.10 - 7.45 | Multiplet | 10H | Ar-H (aromatic) |

| 13.81 | Singlet | 1H | SH (thiol) |

Experimental Protocols

The synthesis and characterization of this compound follow established chemical procedures.

Synthesis Protocol

The synthesis is typically achieved through the alkaline-mediated cyclization of a 1-phenylacetyl-4-phenylthiosemicarbazide intermediate.[1][2]

-

Preparation of the Thiosemicarbazide Intermediate: Phenylacetic acid hydrazide is condensed with phenyl isothiocyanate. This reaction typically yields the 1-(phenylacetyl)-4-phenylthiosemicarbazide precursor.[1]

-

Ring Closure (Cyclization): The thiosemicarbazide intermediate undergoes ring closure in an alkaline medium. The reaction mixture is refluxed in the presence of a base, such as potassium hydroxide, to yield this compound.[1][6]

-

Purification: The crude product is filtered, washed with water, and purified by recrystallization, commonly from ethanol.[2]

Characterization Methods

The following standard laboratory techniques are used to verify the physicochemical properties and structure of the synthesized compound.

-

Melting Point: Determined using an open capillary tube on a digital melting point apparatus.[5]

-

Infrared (IR) Spectroscopy: Spectra are recorded on an FT-IR spectrometer using KBr disks.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR spectra are recorded on a spectrometer (e.g., 90 MHz or 400 MHz) in a suitable deuterated solvent, such as a mixture of CDCl₃ and DMSO-d₆, with Tetramethylsilane (TMS) as the internal standard.[1][5][7]

-

Elemental Analysis: Performed using a CHNS elemental analyzer to confirm the elemental composition of the compound.[7][8]

Visualization of Synthesis and Characterization Workflow

The logical flow from starting materials to the final, characterized product is depicted in the following diagram.

Caption: Synthesis and Characterization Workflow.

References

- 1. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives [mdpi.com]

- 2. scirp.org [scirp.org]

- 3. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. rsc.org [rsc.org]

In-Depth Spectroscopic Analysis of 5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the spectroscopic characteristics of 5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of interest in medicinal chemistry. The following sections present a comprehensive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with detailed experimental protocols and logical workflows for spectral interpretation.

Spectroscopic Data Summary

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The quantitative data obtained from ¹H NMR, predicted ¹³C NMR, IR spectroscopy, and predicted mass spectrometry are summarized in the tables below for clarity and comparative analysis.

NMR Spectroscopic Data

Table 1: ¹H NMR and Predicted ¹³C NMR Data for this compound

| ¹H NMR Data (DMSO-d₆) | Predicted ¹³C NMR Data |

| Chemical Shift (δ, ppm) | Assignment |

| 13.81 | SH |

| 7.10-7.45 | Ar-H |

| 3.81 | CH₂ |

Infrared (IR) Spectroscopic Data

The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key functional groups. The data presented is based on the analysis of a series of closely related compounds.[1][2]

Table 2: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3344-3282 | N-H | Stretching (in tautomeric form) |

| ~3100-3000 | Aromatic C-H | Stretching |

| ~2950-2850 | Aliphatic C-H (CH₂) | Stretching |

| ~2550 | S-H | Stretching (Thiol) |

| ~1620 | C=N | Stretching (Triazole ring) |

| ~1535 | N-C=S | Amide I band |

| ~1490, 1450 | Aromatic C=C | Stretching |

| ~1263 | N-C=S | Amide II band |

| ~1050 | N-C=S | Amide III band |

| ~951 | N-C=S | Amide IV band |

Mass Spectrometry Data

While specific experimental mass spectral data for this compound is not available in the reviewed literature, the expected molecular ion peak and potential fragmentation patterns can be predicted based on its structure.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z | Assignment |

| 267.08 | [M]⁺ (Molecular Ion) |

| 190.06 | [M - C₆H₅N]⁺ |

| 176.04 | [M - C₇H₇]⁺ |

| 91.05 | [C₇H₇]⁺ (Tropylium ion) |

| 77.04 | [C₆H₅]⁺ |

Experimental Protocols

The following sections detail the generalized experimental methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of the analyte.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.

-

Transfer the solution to a standard 5 mm NMR tube.

-

Ensure the solution is clear and free of any particulate matter.

-

-

Instrument Parameters (for a 400 MHz spectrometer):

-

¹H NMR:

-

Observe Frequency: 400 MHz

-

Pulse Program: Standard single pulse (zg30)

-

Acquisition Time: ~3-4 seconds

-

Relaxation Delay (d1): 1-2 seconds

-

Number of Scans: 16-64 (to achieve adequate signal-to-noise ratio)

-

Spectral Width: 0-16 ppm

-

-

¹³C NMR:

-

Observe Frequency: 100 MHz

-

Pulse Program: Proton-decoupled single pulse (zgpg30)

-

Acquisition Time: ~1-2 seconds

-

Relaxation Delay (d1): 2-5 seconds

-

Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C)

-

Spectral Width: 0-200 ppm

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shifts using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Thin Solid Film Method):

-

Sample Preparation:

-

Dissolve a small amount (a few milligrams) of the solid sample in a volatile solvent such as methylene chloride or acetone.

-

Place a single, clean salt plate (typically KBr or NaCl) on a clean surface.

-

Apply a drop of the prepared solution to the center of the salt plate.

-

Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.

-

-

Data Acquisition:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the characteristic absorption bands corresponding to the functional groups in the molecule.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electrospray Ionization - ESI):

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile. The solvent should be compatible with the mass spectrometer's ionization source.

-

The addition of a small amount of formic acid (0.1%) can aid in protonation for positive ion mode analysis.

-

-

Instrument Parameters (for a Quadrupole or Ion Trap Analyzer):

-

Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

-

Capillary Voltage: 3-5 kV

-

Drying Gas (N₂): Flow rate and temperature should be optimized for efficient desolvation.

-

Nebulizer Pressure: Optimized for a stable spray.

-

Mass Range: Scan from m/z 50 to 500.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M+H]⁺).

-

Analyze the fragmentation pattern to identify characteristic fragment ions. This can be aided by tandem MS (MS/MS) experiments where the molecular ion is isolated and fragmented.

-

Visualization of Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the logical workflow for spectroscopic analysis and the interpretation of the resulting data for this compound.

References

An In-depth Technical Guide to Tautomerism in 5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive analysis of the tautomeric phenomena observed in 5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol. The core focus is on the thione-thiol tautomeric equilibrium, a critical aspect influencing the molecule's chemical reactivity, pharmacological activity, and physicochemical properties. This document consolidates experimental data from spectroscopic analyses and provides detailed protocols for the synthesis and characterization of the title compound. Furthermore, it explores the theoretical underpinnings of this tautomerism through computational chemistry insights gleaned from studies on analogous 1,2,4-triazole-3-thiol systems. All quantitative data are presented in structured tables for clarity and comparative analysis, and key processes are visualized using logical diagrams.

Introduction to Tautomerism in 1,2,4-Triazole-3-thiols

Tautomerism, the dynamic equilibrium between two or more interconvertible isomers, is a fundamental concept in organic chemistry with profound implications in drug design and materials science. In the case of 1,2,4-triazole-3-thiol derivatives, the most significant tautomeric relationship is the thione-thiol equilibrium. This involves the migration of a proton between the sulfur atom and a nitrogen atom within the triazole ring.

The two primary tautomeric forms for this compound are the thiol form (A) and the thione form (B). The position of this equilibrium can be influenced by several factors, including the physical state (solid vs. solution), solvent polarity, temperature, and the electronic nature of substituents on the triazole ring. Understanding and controlling this equilibrium is crucial, as the distinct tautomers can exhibit different biological activities and reactivity profiles.

Tautomeric Equilibrium of this compound

The tautomeric equilibrium between the thiol and thione forms is the central feature of the chemistry of this compound.

Experimental evidence for the title compound in the solid state and in DMSO solution points towards the predominance of the thiol tautomer (A) .[1][2] This is confirmed by the presence of characteristic S-H stretching vibrations in the FT-IR spectrum and a distinct S-H proton signal in the ¹H NMR spectrum.[1][2]

However, extensive computational studies on a wide range of 1,2,4-triazole-3-thione derivatives have consistently shown that the thione tautomer (B) is the most stable form in the gas phase.[3] The energy difference is typically in the range of 10–20 kJ/mol.[3] This suggests that intermolecular interactions in the solid state and solvation effects play a critical role in stabilizing the thiol form.

Data Presentation

The following tables summarize the available quantitative data for this compound and its closely related analogs.

Table 1: Physicochemical and Yield Data

| Compound | R Group (at N4) | Yield (%) | Melting Point (°C) | Reference |

| Target Compound | Phenyl | 73 | 197-198 | [1][2] |

| Analog 1 | 4-Methoxyphenyl | 79 | 177-178 | [1][2] |

| Analog 2 | 4-Chlorophenyl | 73 | 187-188 | [1][2] |

| Analog 3 | 4-Methylphenyl | 71 | 182-183 | [1][2] |

Table 2: Experimental Spectroscopic Data for this compound (Thiol Form)

| Spectroscopic Technique | Solvent/State | Key Peak/Signal (ppm or cm⁻¹) | Assignment | Reference |

| ¹H NMR | DMSO-d₆ | 13.81 (s, 1H) | -SH | [1][2] |

| 7.10-7.45 (m, 10H) | Ar-H | [1][2] | ||

| 3.81 (s, 2H) | -CH₂- | [1][2] | ||

| FT-IR | KBr Pellet | 3344, 3282 | N-H | [1][2] |

| 2548 | S-H | [1][2] | ||

| 1620 | C=N | [1][2] | ||

| 1535, 1263, 1050, 951 | N-C=S Amide Bands | [1][2] |

Table 3: Representative Computational Data for Thione-Thiol Tautomerism (Based on Analogous Systems)

Note: The following data are representative values from computational studies on similar 1,2,4-triazole-3-thiol derivatives and are intended to illustrate general trends. Specific calculations for this compound are not available in the cited literature.

| Parameter | Thiol Tautomer | Thione Tautomer | Method | Reference |

| Relative Energy (Gas Phase, kJ/mol) | +10 to +20 | 0 (most stable) | DFT (B3LYP/6-31G(d,p)) | [3] |

| Calculated C=S Bond Length (Å) | N/A | ~1.67-1.69 | DFT | [4] |

| Calculated S-H Bond Length (Å) | ~1.34-1.36 | N/A | DFT | [4] |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the method described by Küçükgüzel et al. (2004).[1][2]

Step 1: Synthesis of Phenylacetyl-4-phenylthiosemicarbazide

-

A solution of phenyl isothiocyanate (0.01 mol) in 100 mL of absolute ethanol is added dropwise to a solution of phenylacetic acid hydrazide (0.01 mol) in 100 mL of absolute ethanol.

-

The mixture is refluxed for 18 hours.

-

The solvent is evaporated under reduced pressure.

-

The resulting solid is collected by filtration, washed with cold diethyl ether, and recrystallized from ethanol to yield the thiosemicarbazide intermediate.

Step 2: Cyclization to this compound

-

The phenylacetyl-4-phenylthiosemicarbazide (0.01 mol) is dissolved in a 2N sodium hydroxide solution (100 mL).

-

The mixture is refluxed for 6 hours.

-

After cooling to room temperature, the solution is carefully acidified to pH 5-6 with concentrated HCl.

-

The resulting precipitate is filtered, washed thoroughly with water, and dried.

-

The crude product is recrystallized from an ethanol-water mixture to afford pure this compound.

Protocol for Tautomerism Analysis by ¹H NMR Spectroscopy

-

Sample Preparation: Prepare solutions of the compound (~5-10 mg/mL) in a range of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, Methanol-d₄).

-

Data Acquisition: Record the ¹H NMR spectrum for each solution at a controlled temperature (e.g., 298 K).

-

Analysis:

-

Identify the chemical shift of the labile proton. A signal in the range of 13-14 ppm in DMSO-d₆ is characteristic of the -SH proton of the thiol tautomer.[1][2] A signal typically in the range of 11-13 ppm would be expected for the N-H proton of the thione tautomer.

-

If both tautomers are present and the exchange rate is slow on the NMR timescale, two distinct signals for the labile proton will be observed. Integrate these signals to determine the tautomeric ratio.

-

If the exchange is fast, a single, population-averaged signal will be observed. The chemical shift of this peak will be a weighted average of the shifts of the individual tautomers.

-

Conclusion

The tautomerism of this compound is characterized by a dynamic equilibrium between its thione and thiol forms. Experimental data strongly support the predominance of the thiol tautomer in the solid state and in polar aprotic solvents like DMSO.[1][2] This is in contrast to computational predictions for related systems, which indicate the thione form is energetically favored in the gas phase, highlighting the critical role of the compound's environment in determining the tautomeric preference.[3] The synthetic and analytical protocols provided herein offer a robust framework for researchers engaged in the study and application of this important class of heterocyclic compounds. Further investigation into the quantitative tautomeric ratios in various solvents and their correlation with biological activity is a promising avenue for future research.

References

Navigating the Solubility Landscape of 5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the recognized biological activities of the 1,2,4-triazole scaffold. A critical physicochemical parameter governing the compound's formulation, bioavailability, and potential therapeutic applications is its solubility in various solvents. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, outlines a detailed experimental protocol for its determination, and includes a summary of its synthesis.

Data Presentation: Solubility Profile

Extensive literature searches have revealed a notable absence of specific quantitative solubility data for this compound. While numerical values (e.g., in g/100 mL or mol/L) are not publicly available, a qualitative assessment of its solubility can be inferred from the physicochemical properties of analogous compounds and general principles of organic chemistry.

Qualitative Solubility Assessment:

Based on the structure of this compound, which features both aromatic rings (imparting non-polar character) and a triazole-thiol moiety (capable of hydrogen bonding and exhibiting some polar character), its solubility is expected to be as follows:

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic | ||

| Water | Low to Insoluble | The large, non-polar benzyl and phenyl groups are expected to dominate the molecule's behavior in water, leading to poor solvation despite the presence of the polar triazole-thiol group. |

| Alcohols (e.g., Ethanol, Methanol) | Moderately Soluble | The alkyl chains of the alcohols can interact with the non-polar regions of the molecule, while the hydroxyl groups can form hydrogen bonds with the triazole and thiol moieties, leading to moderate solubility. |

| Polar Aprotic | ||

| DMSO, DMF | Soluble | These solvents are strong hydrogen bond acceptors and have a high dielectric constant, which should effectively solvate both the polar and non-polar portions of the molecule. |

| Acetone, Acetonitrile | Moderately Soluble | These solvents have a moderate polarity and can engage in dipole-dipole interactions, suggesting they would be reasonably effective at dissolving the compound. |

| Non-Polar | ||

| Hexane, Toluene | Sparingly Soluble to Insoluble | The dominant non-polar character of these solvents would not effectively solvate the polar triazole-thiol functional group, leading to poor solubility. |

| Dichloromethane | Moderately Soluble | As a relatively non-polar solvent with some dipole moment, dichloromethane is expected to offer moderate solubility. |

Experimental Protocols

To address the lack of quantitative data, a detailed experimental protocol for determining the solubility of this compound is provided below. This method is based on the widely accepted shake-flask method.

Protocol: Determination of Equilibrium Solubility by the Shake-Flask Method

1. Materials and Equipment:

- This compound (synthesized and purified)

- Selected solvents (e.g., water, ethanol, methanol, DMSO, DMF, acetone, acetonitrile, hexane, toluene, dichloromethane) of high purity.

- Analytical balance (accurate to ±0.1 mg)

- Scintillation vials or sealed flasks

- Constant temperature shaker bath or incubator

- Centrifuge

- Syringes and syringe filters (e.g., 0.22 µm PTFE)

- Volumetric flasks

- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

2. Procedure:

a. Preparation of Saturated Solutions: i. Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid should be clearly visible. ii. Seal the vials tightly to prevent solvent evaporation. iii. Place the vials in a constant temperature shaker bath set to a specific temperature (e.g., 25 °C or 37 °C). iv. Shake the vials for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

b. Sample Collection and Preparation: i. After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for at least 24 hours to allow the excess solid to settle. ii. Carefully withdraw a known volume of the supernatant using a syringe, ensuring no solid particles are disturbed. iii. Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles. iv. Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

c. Quantification: i. Prepare a series of standard solutions of known concentrations of this compound in the same solvent. ii. Analyze the standard solutions and the diluted sample solution using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry) to determine the concentration of the compound in the saturated solution. iii. Construct a calibration curve from the standard solutions to calculate the concentration of the unknown sample.

3. Data Analysis:

The solubility is calculated from the concentration of the saturated solution and expressed in units such as mg/mL, g/100mL, or mol/L.

Synthesis of this compound

For researchers who need to prepare the compound for solubility studies, a general synthetic route is outlined below, based on literature procedures.[1][2]

General Procedure:

The synthesis typically involves the reaction of phenylacetic acid hydrazide with phenyl isothiocyanate to form a thiosemicarbazide intermediate. This intermediate is then cyclized in the presence of a base to yield the final product, this compound.[1][2]

Step 1: Synthesis of 1-(phenylacetyl)-4-phenylthiosemicarbazide

-

Phenylacetic acid hydrazide and phenyl isothiocyanate are refluxed in a suitable solvent, such as ethanol, to yield the thiosemicarbazide derivative.

Step 2: Cyclization to this compound

-

The 1-(phenylacetyl)-4-phenylthiosemicarbazide is heated under reflux in an aqueous solution of a base, such as sodium hydroxide.

-

Upon cooling, the reaction mixture is acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the product.

-

The resulting solid is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent like ethanol.[1][2]

Mandatory Visualization

Below are diagrams illustrating the logical workflow for solubility determination and the general synthetic pathway.

Caption: Workflow for determining the equilibrium solubility of a compound.

Caption: Synthetic pathway for the target triazole-thiol compound.

References

CAS number lookup for 5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol

CAS Number: MFCD00617796

Molecular Formula: C₁₅H₁₃N₃S

Molecular Weight: 267.35 g/mol

Introduction

5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol is a heterocyclic organic compound belonging to the 1,2,4-triazole class. This scaffold is of significant interest to researchers in medicinal chemistry and drug development due to the wide range of biological activities exhibited by its derivatives, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory properties. The presence of the thiol group and the specific substitutions at the N4 and C5 positions of the triazole ring are crucial for its chemical reactivity and biological function. This document provides a comprehensive overview of its synthesis, potential biological activities, and associated mechanisms, tailored for researchers, scientists, and drug development professionals.

Synthesis and Characterization

The synthesis of this compound and its derivatives is well-documented in the scientific literature. A common and effective method involves the base-catalyzed intramolecular cyclization of a 1,4-disubstituted thiosemicarbazide precursor.

General Synthesis Workflow

The logical flow for the synthesis of the title compound is outlined below.

Caption: General synthesis workflow for this compound.

Experimental Protocols

Synthesis of 1-Phenylacetyl-4-phenylthiosemicarbazide

-

Dissolve phenylacetic acid hydrazide in a suitable solvent such as ethanol.

-

Add an equimolar amount of phenyl isothiocyanate to the solution.

-

Reflux the reaction mixture for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The resulting solid precipitate is collected by filtration, washed with cold ethanol, and dried to yield the intermediate thiosemicarbazide.

Synthesis of this compound

-

Suspend the synthesized 1-phenylacetyl-4-phenylthiosemicarbazide in an aqueous solution of a base, such as 2M sodium hydroxide.

-

Reflux the mixture for 4-6 hours. During this time, the thiosemicarbazide undergoes intramolecular dehydrative cyclization.

-

After cooling, the reaction mixture is filtered to remove any insoluble impurities.

-

The filtrate is then acidified with a dilute acid (e.g., hydrochloric acid) to a pH of approximately 5-6.

-

The precipitated product is collected by filtration, washed thoroughly with water, and recrystallized from a suitable solvent like ethanol to afford the pure this compound.[1][2][3]

Physicochemical Data

The following table summarizes the reported physicochemical data for this compound and some of its closely related analogs.

| Compound | Molecular Formula | Yield (%) | Melting Point (°C) |

| This compound | C₁₅H₁₃N₃S | 75 | 181-182 |

| 5-benzyl-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol | C₁₆H₁₅N₃OS | 79 | 177-178 |

| 5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol | C₁₅H₁₂ClN₃S | 73 | 187-188 |

| 5-benzyl-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol | C₁₆H₁₅N₃S | 71 | 182-183 |

Data compiled from literature sources.[1]

Biological Activity and Potential Applications

While specific biological data for this compound is limited in publicly accessible literature, the broader class of 4,5-disubstituted-1,2,4-triazole-3-thiols has been extensively studied and shown to possess a range of pharmacological activities. These include anticancer, antimicrobial, and enzyme inhibitory effects.

Anticancer Activity

Derivatives of 1,2,4-triazole-3-thiol have demonstrated significant potential as anticancer agents. A notable mechanism of action for some of these compounds is the inhibition of the p53-MDM2 protein-protein interaction.

p53-MDM2 Signaling Pathway

The tumor suppressor protein p53 plays a critical role in preventing cancer formation by inducing cell cycle arrest, apoptosis, or senescence in response to cellular stress.[4][5][6][7][8] The activity of p53 is tightly regulated by its negative regulator, MDM2, which binds to p53 and promotes its degradation.[9][10][11] In many cancers, MDM2 is overexpressed, leading to the inactivation of p53 and allowing for uncontrolled cell proliferation. Small molecules that can block the p53-MDM2 interaction are therefore of great interest as potential cancer therapeutics.[12][13]

Caption: The p53-MDM2 signaling pathway and the inhibitory action of 1,2,4-triazole-3-thiol derivatives.

A study on 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol, a close structural analog of the title compound, demonstrated its potential to act as an inhibitor of the p53-MDM2 interaction.[14] This suggests that this compound may also exhibit anticancer activity through a similar mechanism. The table below presents the in vitro antiproliferative activity of this analog against several human cancer cell lines.

In Vitro Anticancer Activity of 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol Derivatives

| Compound ID | A549 (Lung Carcinoma) IC₅₀ (µM) | U87 (Glioblastoma) IC₅₀ (µM) | HL60 (Promyelocytic Leukemia) IC₅₀ (µM) |

| 6h | 3.854 | 4.151 | 17.522 |

Data extracted from a study on 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivatives, where '6h' represents a specific analog in that series.[14]

Experimental Protocol: In Vitro Antiproliferative Assay (MTT Assay)

-

Cell Culture: Human cancer cell lines (e.g., A549, U87, HL60) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

-

Compound Treatment: The test compound, this compound, is dissolved in DMSO to prepare a stock solution, which is then serially diluted to various concentrations in the culture medium. The cells are treated with these dilutions for 48-72 hours.

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL) and incubated for another 4 hours.

-

Formazan Solubilization: The MTT solution is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

Antimicrobial Activity

Numerous derivatives of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol have been synthesized and evaluated for their antimicrobial properties against a range of bacteria and fungi.[15][16][17][18][19]

Experimental Protocol: Agar Well Diffusion Assay

-

Microbial Culture Preparation: Standardized inoculums of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) are prepared to a turbidity equivalent to the 0.5 McFarland standard.

-

Agar Plate Inoculation: The surface of Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) plates is uniformly inoculated with the microbial suspension using a sterile cotton swab.

-

Well Preparation: Wells of a standard diameter (e.g., 6 mm) are aseptically punched into the agar plates.

-

Compound Application: A solution of this compound at a known concentration (e.g., 1 mg/mL in DMSO) is added to the wells. A solvent control (DMSO) and a standard antibiotic/antifungal drug are also included.

-

Incubation: The plates are incubated at 37°C for 24 hours (for bacteria) or at 28°C for 48 hours (for fungi).

-

Measurement of Inhibition Zone: The diameter of the zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Conclusion

This compound is a synthetically accessible compound that belongs to a class of heterocycles with significant therapeutic potential. While specific biological data for this exact molecule is not extensively available, the activities of its close structural analogs strongly suggest promising avenues for future research, particularly in the development of novel anticancer agents targeting the p53-MDM2 pathway and as antimicrobial agents. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the pharmacological profile of this and related 1,2,4-triazole derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives [mdpi.com]

- 3. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cusabio.com [cusabio.com]

- 5. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 6. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - RU [thermofisher.com]

- 7. p53 Interactive Pathway: R&D Systems [rndsystems.com]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. Small-molecule inhibitors of the p53-MDM2 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Research Progress on Small Molecule Inhibitors of MDM2-p53 Protein-protein Interaction | Bentham Science [benthamscience.com]

- 11. Targeting p53-MDM2 interaction by small-molecule inhibitors: learning from MDM2 inhibitors in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Targeting p53–MDM2 interaction by small-molecule inhibitors: learning from MDM2 inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 19. connectjournals.com [connectjournals.com]

biological activity screening of 5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol derivatives

A Comprehensive Technical Guide on the Biological Activity Screening of 5-Benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol Derivatives

This technical guide provides an in-depth overview of the synthesis and biological activity screening of this compound and its derivatives. This class of compounds has garnered significant interest within the scientific community due to the diverse pharmacological activities exhibited by the 1,2,4-triazole scaffold. Derivatives of this heterocyclic system are known to possess a wide range of biological properties, including antimicrobial, anticancer, antioxidant, and enzyme inhibition activities.[1][2][3] This guide is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, summarized quantitative data, and visual representations of workflows and pathways.

Synthesis

The synthesis of the core scaffold, 4-phenyl-5-phenethyl-4H-1,2,4-triazole-3-thiol, a close analog of the target compound, involves a multi-step process. The general procedure is as follows: Initially, the carboxyl group of hydrocinnamic acid is esterified. The resulting ester is then reacted with hydrazine hydrate to form a hydrazide. Subsequently, the hydrazide interacts with phenyl isothiocyanate to yield N-phenyl-2-(3-phenylpropanoyl)hydrazine-1-carbothioamide. This intermediate then undergoes cyclization to form the final 4-phenyl-5-phenethyl-4H-1,2,4-triazole-3-thiol.[1] S-substituted derivatives can be further synthesized by reacting the thiol with various electrophiles.[4]

Biological Activity Screening

The versatile 1,2,4-triazole-3-thiol scaffold is a key pharmacophore that has been explored for various biological activities. The following sections detail the experimental protocols for screening these derivatives for antioxidant, antimicrobial, and anticancer activities.

Antioxidant Activity

The antioxidant potential of this compound derivatives can be assessed using various in-vitro assays. A common method is the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay.[5]

Table 1: Antioxidant Activity of 4-Phenyl-5-phenethyl-4H-1,2,4-triazole-3-thiol Derivatives [1]

| Compound | Antioxidant Activity (% reduction of TBC-AP) |

| Methylammonium 2-((4-phenyl-5-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetate | 38.79% |

| Ascorbic Acid (Reference) | 33.41% |

TBC-AP: Thiobarbituric acid reactive products. Data is for a closely related 5-phenethyl derivative.

-

Preparation of Solutions:

-

Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).

-

Prepare a fresh solution of DPPH radical in methanol.

-

-

Assay Procedure:

-

Add a specific volume of the test compound solution at various concentrations to the DPPH solution.

-

Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measure the absorbance of the solution using a spectrophotometer at a specific wavelength (e.g., 517 nm).

-

Ascorbic acid is typically used as a positive control.

-

-

Calculation:

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_c - A_s) / A_c] * 100 Where A_c is the absorbance of the control (DPPH solution without the test compound) and A_s is the absorbance of the sample.

-

The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined from a dose-response curve.

-

Antimicrobial Activity

The antimicrobial properties of these derivatives are evaluated against a panel of pathogenic bacteria and fungi. The agar well diffusion method is a widely used technique for preliminary screening.[6]

-

Preparation of Media and Inoculum:

-

Prepare sterile nutrient agar plates for bacteria and Sabouraud dextrose agar plates for fungi.

-

Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).

-

-

Assay Procedure:

-

Evenly spread the microbial inoculum over the surface of the agar plates.

-

Create wells of a specific diameter in the agar using a sterile borer.

-

Add a defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) into each well.

-

A well containing only the solvent serves as a negative control, and a standard antimicrobial agent (e.g., ciprofloxacin for bacteria, fluconazole for fungi) is used as a positive control.

-

-

Incubation and Measurement:

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25°C for 48-72 hours for fungi).

-

Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.

-

Anticancer Activity

The cytotoxic effects of this compound derivatives against various cancer cell lines can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2]

Table 2: In Vitro Antiproliferative Activity of 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol Derivatives [2]

| Compound | Cell Line | IC50 (µM) |

| 6h | A549 (Lung) | 3.854 |

| U87 (Glioblastoma) | 4.151 | |

| HL60 (Leukemia) | 17.522 |

Data is for a structurally related 5-(4-chlorophenyl) derivative.

-

Cell Culture:

-

Culture the desired cancer cell lines in an appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator with 5% CO2.

-

-

Assay Procedure:

-

Seed the cells in 96-well plates at a specific density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

-

Measurement:

-

Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

-

Measure the absorbance of the solution using a microplate reader at a specific wavelength (e.g., 570 nm).

-

-

Calculation:

-

The percentage of cell viability is calculated relative to untreated control cells.

-

The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

-

Visualizations

The following diagrams illustrate the general workflows for the synthesis and biological screening of the target compounds.

References

- 1. Synthesis and antioxidant properties of some new 5-phenethyl-3-thio-1,2,4-triazoles [pharmacia.pensoft.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and antimicrobial activity of s-substituted derivatives of 1,2,4-triazol-3-thiol | ScienceRise: Pharmaceutical Science [journals.uran.ua]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Enduring Scaffold: A Technical Guide to the History, Discovery, and Therapeutic Potential of 1,2,4-Triazole-3-thiol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, represents a cornerstone in medicinal chemistry. Its derivatives are integral to a wide array of therapeutic agents, demonstrating a broad spectrum of biological activities. Among these, the 1,2,4-triazole-3-thiol scaffold has emerged as a particularly fruitful area of research, leading to the discovery of potent anticancer, antifungal, and antibacterial agents. This in-depth technical guide provides a comprehensive overview of the history, discovery, synthesis, and biological activities of 1,2,4-triazole-3-thiol derivatives, offering valuable insights for researchers and professionals in the field of drug development.

A Journey Through Time: The History and Discovery

The story of 1,2,4-triazoles begins in the late 19th century. In 1885, the Swedish chemist J. A. Bladin reported the first synthesis of a 1,2,4-triazole derivative, laying the foundational groundwork for this class of heterocyclic compounds.[1] Early investigations focused on understanding the fundamental structure and reactivity of the triazole ring.

A significant milestone in the synthesis of 1,2,4-triazoles was the discovery of the Pellizzari reaction in 1911 by Guido Pellizzari. This reaction, involving the condensation of an amide and a hydrazide, provided a versatile method for constructing the triazole ring.[2] Another classical and important method, the Einhorn-Brunner reaction , was first described by Alfred Einhorn in 1905 and later expanded upon by Karl Brunner in 1914. This acid-catalyzed condensation of diacylamines with hydrazines offered an alternative route to substituted 1,2,4-triazoles.

The introduction of the thiol group at the 3-position of the 1,2,4-triazole ring marked a pivotal moment in the development of this scaffold's therapeutic potential. Researchers discovered that the presence of the sulfur-containing moiety often enhanced the biological activity of the parent compound. This led to a surge in the synthesis and evaluation of a vast library of 1,2,4-triazole-3-thiol derivatives, a pursuit that continues to yield promising drug candidates to this day.

The Chemist's Toolkit: Synthetic Methodologies

The synthesis of the 1,2,4-triazole-3-thiol core and its derivatives can be achieved through several reliable and adaptable methods. The choice of a specific route often depends on the desired substitution pattern and the availability of starting materials.

Synthesis from Thiosemicarbazides and Carboxylic Acids

A widely employed and versatile method involves the reaction of thiosemicarbazides with carboxylic acids, followed by cyclization.

Experimental Protocol: General Procedure for the Synthesis of 5-Substituted-4-aryl-4H-1,2,4-triazole-3-thiols

-

Preparation of 1-Aroyl-4-aryl-thiosemicarbazides: An equimolar mixture of a suitable aroyl hydrazide and an arylisothiocyanate is refluxed in ethanol for 4-6 hours. The reaction mixture is then cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to yield the corresponding 1-aroyl-4-aryl-thiosemicarbazide.

-

Cyclization to 1,2,4-Triazole-3-thiols: The 1-aroyl-4-aryl-thiosemicarbazide (0.01 mol) is dissolved in a 2N aqueous sodium hydroxide solution (20 mL) and refluxed for 3-4 hours. The reaction mixture is then cooled to room temperature and acidified to a pH of 5-6 with dilute hydrochloric acid. The resulting precipitate is filtered, washed thoroughly with cold water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure 5-substituted-4-aryl-4H-1,2,4-triazole-3-thiol.

Representative Experimental Workflow for Synthesis from Thiosemicarbazide

Caption: A generalized workflow for the synthesis of 1,2,4-triazole-3-thiol derivatives.

The Einhorn-Brunner Reaction

This classical method provides access to 1,2,4-triazoles through the condensation of diacylamines (imides) with hydrazines.

Experimental Protocol: General Procedure for the Einhorn-Brunner Reaction

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the diacylamine (1.0 equivalent) in glacial acetic acid.

-

Addition of Hydrazine: Slowly add the substituted hydrazine (1.1 equivalents) to the stirring solution.

-

Heating: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 2-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Precipitation: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water with vigorous stirring to precipitate the crude product.

-

Isolation and Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The crude product can be further purified by recrystallization.

By the Numbers: A Quantitative Summary of Biological Activity

The therapeutic potential of 1,2,4-triazole-3-thiol derivatives is underscored by a wealth of quantitative biological data. The following tables summarize key activity metrics for representative compounds across different therapeutic areas.

Table 1: Anticancer Activity of 1,2,4-Triazole-3-thiol Derivatives (IC50 values in µM)

| Compound ID | MCF-7 (Breast) | Caco-2 (Colon) | HCT-116 (Colon) | HeLa (Cervical) | Reference |

| 17 | 0.31 | 4.98 | - | - | [3] |

| 22 | 3.31 | 4.98 | - | - | [3] |

| 25 | 4.46 | 7.22 | - | - | [3] |

| Vf | 2.91 | - | - | - | [1] |

| Vg | 0.891 | - | - | - | [1] |

| 112c | - | - | 4.363 | - | [4] |

| Doxorubicin (Standard) | - | - | - | - | [3] |

| Staurosporine (Standard) | 3.144 | - | - | - | [1] |

Table 2: Antibacterial Activity of 1,2,4-Triazole-3-thiol Derivatives (MIC values in µg/mL)

| Compound ID | S. aureus | B. subtilis | E. coli | P. aeruginosa | Reference |

| 4c | 16 | 20 | - | - | [5] |

| 4e | - | - | 25 | - | [5] |

| 3a | 16-64 | - | 16-64 | 16-64 | [6] |

| 4a | - | - | - | - | [6] |

| 7a | - | - | - | - | [6] |

| 1a-g | - | - | - | 16 | [7] |

| Gentamicin (Standard) | - | - | - | - | [6] |

| Cefuroxime (Standard) | - | 31.25 | - | - | [8] |

| Ampicillin (Standard) | - | - | - | - | [8] |

Table 3: Antifungal Activity of 1,2,4-Triazole-3-thiol Derivatives (MIC values in µg/mL)

| Compound ID | C. albicans | A. niger | M. gypseum | Reference |

| 4e | 24 | 32 | - | [5] |

| 5b | - | - | <6.25 | [9] |

| 5c | - | - | <6.25 | [9] |

| 5d | - | - | <6.25 | [9] |

| 5e | - | - | <6.25 | [9] |

| 5m | - | - | <6.25 | [9] |

| 5n | - | - | <6.25 | [9] |

| Ketoconazole (Standard) | - | - | 6.25 | [9] |

Unraveling the Mechanisms: Signaling Pathways and Molecular Targets

The diverse biological activities of 1,2,4-triazole-3-thiol derivatives stem from their ability to interact with a range of molecular targets and modulate key signaling pathways.

Anticancer Mechanisms

Several distinct mechanisms of action have been identified for the anticancer effects of these compounds:

-

DCN1 Inhibition: Certain 1,2,4-triazole-3-thione derivatives have been identified as potent and selective inhibitors of DCN1, a critical co-E3 ligase in the neddylation process.[10] Inhibition of DCN1 can disrupt the function of cullin-RING ligases, leading to the accumulation of their substrates and ultimately inducing cell cycle arrest and apoptosis.

DCN1 Inhibition Pathway

Caption: Inhibition of DCN1 by 1,2,4-triazole-3-thione derivatives leads to Nrf2 accumulation.

-

Hippo Signaling Pathway: Some kinase inhibitors based on the 1,2,4-triazole-3-thiol scaffold have been shown to interact with components of the Hippo signaling pathway, such as LATS kinases.[5] This pathway plays a crucial role in regulating cell proliferation and apoptosis, and its dysregulation is implicated in cancer development.

-

Cyclin-Dependent Kinase (CDK) Inhibition: Novel indolyl 1,2,4-triazole derivatives have demonstrated potent inhibitory activity against CDK4 and CDK6.[1] These kinases are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest, particularly at the G1/S transition, thereby preventing cancer cell proliferation.

CDK4/6 Inhibition Pathway

Caption: Inhibition of CDK4/6 by indolyl 1,2,4-triazole derivatives prevents cell cycle progression.

Antifungal Mechanism

The primary mechanism of action for many azole antifungal agents, including those based on the 1,2,4-triazole scaffold, is the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of this enzyme disrupts membrane integrity, leading to fungal cell death.

Antibacterial Mechanism

The antibacterial mechanisms of 1,2,4-triazole-3-thiol derivatives are more varied. Some compounds are believed to interfere with bacterial DNA gyrase, an enzyme essential for DNA replication. Others may disrupt cell wall synthesis or other vital metabolic pathways. The specific target often depends on the substitution pattern of the triazole ring.

Conclusion and Future Perspectives

The 1,2,4-triazole-3-thiol scaffold has proven to be a remarkably versatile and enduring platform for the discovery of novel therapeutic agents. From its historical roots in classical organic synthesis to its current prominence in modern drug discovery, this heterocyclic system continues to inspire the development of compounds with potent and diverse biological activities. The ability to readily modify the core structure allows for fine-tuning of pharmacological properties and the exploration of new therapeutic targets.

Future research in this area will likely focus on several key aspects:

-

Structure-Activity Relationship (SAR) Studies: Continued exploration of the SAR will be crucial for optimizing the potency, selectivity, and pharmacokinetic properties of new derivatives.

-

Mechanism of Action Elucidation: A deeper understanding of the molecular mechanisms underlying the biological activities of these compounds will enable more rational drug design.

-

Combination Therapies: Investigating the synergistic effects of 1,2,4-triazole-3-thiol derivatives with existing drugs could lead to more effective treatment strategies, particularly for drug-resistant infections and cancers.

-

Development of Drug Delivery Systems: Advanced drug delivery technologies could enhance the therapeutic efficacy and reduce the side effects of these potent compounds.

References

- 1. Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mail.greenpharmacy.info [mail.greenpharmacy.info]

- 10. Discovery of 1,2,4-Triazole-3-thione Derivatives as Potent and Selective DCN1 Inhibitors for Pathological Cardiac Fibrosis and Remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthetic Routes for 4,5-Disubstituted-1,2,4-Triazole-3-thiols

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including antimicrobial, anticancer, anticonvulsant, and anti-inflammatory properties.[1][2] Among its derivatives, 4,5-disubstituted-1,2,4-triazole-3-thiols are of particular interest due to their versatile synthetic accessibility and significant pharmacological potential. This technical guide provides an in-depth review of the primary synthetic routes for this important class of heterocyclic compounds, complete with detailed experimental protocols, comparative data, and workflow visualizations to aid researchers in their drug discovery and development endeavors.

Core Synthetic Strategies

The synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiols predominantly proceeds through the cyclization of a thiosemicarbazide intermediate. Two major pathways are widely employed, differing in the sequence of bond formation to construct the triazole ring.

-

Route A: From Hydrazides and Isothiocyanates. This is the most prevalent and versatile method, involving the reaction of a carboxylic acid hydrazide with a substituted isothiocyanate to form a 1,4-disubstituted thiosemicarbazide. This intermediate is then cyclized under basic conditions to yield the target triazole-3-thiol.[1][3][4]

-

Route B: From Thiosemicarbazides and Carboxylic Acids. This approach begins with a thiosemicarbazide or thiocarbohydrazide which is acylated with a carboxylic acid or its activated derivative. The resulting acylthiosemicarbazide undergoes intramolecular cyclodehydration, typically in the presence of a base or a dehydrating agent, to form the triazole ring.[5][6][7]

A logical diagram illustrating these two primary synthetic approaches is presented below.

Caption: Overview of the two main synthetic routes to 4,5-disubstituted-1,2,4-triazole-3-thiols.

Route A: Synthesis via Hydrazide and Isothiocyanate

This method is widely favored for its reliability and the commercial availability of a diverse range of starting materials. The key steps involve the formation of the N-acylthiosemicarbazide intermediate followed by its cyclization.

Experimental Protocol: General Procedure for Route A

Step 1: Synthesis of 1-Aroyl-4-substituted-thiosemicarbazides

-

Dissolve the desired carboxylic acid hydrazide (10 mmol) in a suitable solvent such as absolute ethanol or methanol.

-

Add the corresponding substituted isothiocyanate (10 mmol) to the solution.

-

Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature. The precipitated solid is collected by filtration, washed with cold ethanol, and dried. The product can be further purified by recrystallization from a suitable solvent if necessary.[3][4]

Step 2: Cyclization to 4,5-Disubstituted-1,2,4-triazole-3-thiols

-

Suspend the synthesized 1-aroyl-4-substituted-thiosemicarbazide (5 mmol) in an aqueous solution of sodium hydroxide (e.g., 2N NaOH, 20 mL).

-

Reflux the mixture for 3-5 hours. The reaction progress can be monitored by TLC.

-

After completion, cool the reaction mixture to room temperature and carefully acidify with a dilute acid (e.g., 2N HCl) to a pH of approximately 5-6.

-

The precipitated product is collected by filtration, washed thoroughly with water, and dried. Recrystallization from ethanol or an ethanol-water mixture typically yields the pure 4,5-disubstituted-1,2,4-triazole-3-thiol.[4][7]

The experimental workflow for this route is visualized in the following diagram.

Caption: Step-by-step experimental workflow for the synthesis of triazole-3-thiols via Route A.

Quantitative Data for Route A

The yields for this method are generally good to excellent, as summarized in the table below.

| 5-Substituent (from Hydrazide) | 4-Substituent (from Isothiocyanate) | Thiosemicarbazide Yield (%) | Triazole Yield (%) | Reference |

| Furan-2-yl | Phenyl | 92 | 68 | [4] |

| Furan-2-yl | 4-Chlorophenyl | 95 | 75 | [4] |

| Benzyl | Phenyl | 88 | 62 | [4] |

| Benzyl | 4-Nitrophenyl | 91 | 63 | [4] |

| Phenyl | Cyclohexyl | - | 68 | [1][2] |

| p-Methylphenyl | Cyclohexyl | - | 65 | [1][2] |

Route B: Synthesis via Thiosemicarbazide and Carboxylic Acid

Experimental Protocol: General Procedure for Route B (PPE Method)

Step 1: Acylation of Thiosemicarbazide

-

Thoroughly mix the carboxylic acid (8.2 mmol) and thiosemicarbazide (8.2 mmol) in a reaction vessel.

-

Add chloroform (6 mL) and stir the suspension at room temperature for 5 minutes.

-

Add polyphosphate ester (PPE) (1.5 g) to the mixture.

-

Stir the reaction mixture at 64°C for 3 hours, then cool to room temperature.

-

Allow the product to precipitate over 24 hours. Collect the precipitate by filtration and wash with chloroform and a water/methanol mixture.[7]

Step 2: Cyclodehydration of the Acylation Product

-

Transfer the acylthiosemicarbazide intermediate to a flask containing water (15 mL).

-

Add a 2M KOH solution to adjust the pH to 9-10.

-

Stir the mixture at 80°C for 2 hours.

-

Cool the solution and adjust the pH to 6 by adding 0.5M HCl.

-

Collect the resulting precipitate by filtration and wash with a water/methanol mixture to obtain the final product.[7]

The workflow for this modern variation of Route B is depicted below.

Caption: Step-by-step workflow for the PPE-mediated synthesis of triazole-3-thiols (Route B).

Quantitative Data for Route B

This method provides a viable alternative to Route A, with reported yields being moderate to good.

| 5-Substituent (from Carboxylic Acid) | 4-Substituent | Method | Yield (%) | Reference |

| 4-Hydroxybenzoic acid | H | PPE | Not specified | [5] |

| Benzoic acid | H | PPE | Not specified | [7] |

| 4-Fluorophenyl | Amino | Fusion | Not specified | [8] |

| Phenyl | Amino | Fusion | Not specified | [8] |

Variations in Synthetic Methodology

To improve reaction efficiency, reduce reaction times, and align with the principles of green chemistry, several modifications to the standard protocols have been developed.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis. For the preparation of 4,5-disubstituted-1,2,4-triazole-3-thiols, microwave-assisted methods can dramatically reduce reaction times from hours to minutes while often improving yields.[9][10][11]

Experimental Protocol: Microwave-Assisted Cyclization

-

Place the 1-aroyl-4-substituted-thiosemicarbazide intermediate and a basic catalyst (e.g., NaOH) in a microwave-safe reaction vessel with a suitable solvent like ethanol.

-

Irradiate the mixture in a microwave reactor at a specified power (e.g., 400 W) and temperature for a short duration (e.g., 2-5 minutes).

-

After cooling, the workup is similar to the conventional method: pour the mixture into ice-cold water, filter the precipitate, and recrystallize from ethanol.[9]

Conclusion

The synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiols is well-established, with two primary, robust, and versatile routes available to chemists. The choice between reacting a hydrazide with an isothiocyanate (Route A) or acylating a thiosemicarbazide (Route B) often depends on the availability and reactivity of the starting materials. The classical base-catalyzed cyclization of thiosemicarbazide intermediates remains the most common and reliable method. Modern variations, such as the use of PPE and microwave-assisted synthesis, offer significant advantages in terms of reaction conditions and efficiency. This guide provides the necessary foundational knowledge and detailed protocols to enable researchers to synthesize these valuable heterocyclic scaffolds for further investigation in drug discovery and development programs.

References

- 1. connectjournals.com [connectjournals.com]

- 2. scirp.org [scirp.org]

- 3. journals.iau.ir [journals.iau.ir]

- 4. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rjpbcs.com [rjpbcs.com]

- 10. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06886F [pubs.rsc.org]

- 11. Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives [scielo.org.za]

Methodological & Application

Application Notes and Protocols: Antimicrobial Activity of 1,2,4-Triazole-3-thiol Derivatives against Staphylococcus aureus

For Researchers, Scientists, and Drug Development Professionals

Note: Extensive literature searches did not yield specific data on the antimicrobial activity of 5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol against Staphylococcus aureus. The following application notes and protocols are based on structurally related 1,2,4-triazole-3-thiol derivatives with demonstrated activity against S. aureus, providing a framework for antimicrobial evaluation.

Introduction

Staphylococcus aureus is a major human pathogen responsible for a wide range of infections, and the emergence of antibiotic-resistant strains like MRSA necessitates the discovery of novel antimicrobial agents.[1] Derivatives of 1,2,4-triazole-3-thiol have garnered significant interest due to their broad spectrum of biological activities, including antibacterial properties.[2] This document outlines the antimicrobial activity of representative 1,2,4-triazole-3-thiol derivatives against S. aureus and provides detailed protocols for their evaluation.

Data Presentation: Antimicrobial Activity of 1,2,4-Triazole-3-thiol Derivatives

The antimicrobial efficacy of synthesized 1,2,4-triazole-3-thiol derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC). Below is a summary of the activity of some 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives against S. aureus.

| Compound ID | Substitution on Benzylidene Ring | MIC (µg/mL) against S. aureus | Reference |

| 5c | 4-Fluoro | Comparable to Streptomycin | [1] |

| 5d | 3-Chloro | Comparable to Streptomycin | [1] |

| 5e | 4-Chloro | Superior to Streptomycin | [1] |

Note: Specific MIC values were not provided in the abstract, but the activity was compared to the standard drug Streptomycin.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the antimicrobial activity of 1,2,4-triazole-3-thiol derivatives against S. aureus.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.

Materials:

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Staphylococcus aureus strain (e.g., ATCC 29213)

-

Test compounds (1,2,4-triazole-3-thiol derivatives)

-

Standard antibiotic (e.g., Streptomycin, Vancomycin)

-

Dimethyl sulfoxide (DMSO)

-

0.5 McFarland standard

-

Spectrophotometer

Protocol:

-

Preparation of Bacterial Inoculum:

-

Aseptically pick a few colonies of S. aureus from a fresh agar plate and suspend them in sterile saline.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Dilute the adjusted bacterial suspension in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Test Compounds:

-

Prepare a stock solution of the test compound in DMSO.

-

Perform serial two-fold dilutions of the compound in MHB in the 96-well microtiter plate to obtain a range of concentrations.

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well containing the diluted compound.

-

Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).

-

Also, include a control for the standard antibiotic.

-

Incubate the plates at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the plates for bacterial growth (turbidity).

-

The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

Agar Well Diffusion Method (for preliminary screening)

This method is used for the initial screening of antimicrobial activity.

Materials:

-

Mueller-Hinton Agar (MHA)

-

Petri dishes

-

Sterile cork borer

-

Staphylococcus aureus strain

-

Test compounds

-

Standard antibiotic

-

DMSO

Protocol:

-

Preparation of Agar Plates:

-

Prepare MHA according to the manufacturer's instructions and pour it into sterile Petri dishes.

-

Allow the agar to solidify.

-

-

Inoculation:

-